molecular formula C6H12ClN B2875465 (1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride CAS No. 1048962-49-7; 18150-19-1

(1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No.: B2875465
CAS No.: 1048962-49-7; 18150-19-1
M. Wt: 133.62
InChI Key: JJGAHPCJQQSLTL-FMCRUOTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S,6r)-bicyclo[310]hexan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that includes a six-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above could potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions will vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

(1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired pharmacological effects. The exact pathways involved will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of an amine group, which makes it particularly useful in medicinal chemistry for the development of new drugs.

Properties

CAS No.

1048962-49-7; 18150-19-1

Molecular Formula

C6H12ClN

Molecular Weight

133.62

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexan-6-amine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6?;

InChI Key

JJGAHPCJQQSLTL-FMCRUOTFSA-N

SMILES

C1CC2C(C1)C2N.Cl

solubility

not available

Origin of Product

United States

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